REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH:8][C:9](=[O:11])[CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[ClH:1].[C:12]1([C:2]2[C:7]([NH:8][C:9](=[O:11])[CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4,9.10,^1:40,42,61,80|
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Name
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|
Quantity
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29.3 mmol
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1NC(C)=O
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Name
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|
Quantity
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39.3 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)B(O)O
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Name
|
|
Quantity
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49.7 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
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Quantity
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400 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
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|
Quantity
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1.02 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 8 hours
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Duration
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8 h
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (500 mL)
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Type
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CONCENTRATION
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Details
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concentrated to a yellow solid
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Type
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DISSOLUTION
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Details
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The crude solid was dissolved in methanol (500 mL)
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Type
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ADDITION
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Details
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concentrated hydrochloric acid was added (10 mL)
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Type
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CONCENTRATION
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Details
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The solution was concentrated to a low volume and tetrahydrofuran (500 mL)
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
|
The solid was triturated
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
Cl.C1(=CC=CC=C1)C1=NC=CC=C1NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 857.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |